1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chloro-1,1-dimethoxybutyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFO2/c1-15-12(16-2,8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STABNEURAMXABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCl)(C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460952 | |
| Record name | 1-(4-CHLORO-1,1-DIMETHOXYBUTYL)-4-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57390-39-3 | |
| Record name | 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57390-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-CHLORO-1,1-DIMETHOXYBUTYL)-4-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-chloro-1,1-dimethoxybutyl)-4-fluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV849B4CNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene from 4-chloro-4'-fluorobutyrophenone
From 4-Chloro-4'-fluorobutyrophenone via Orthoformate-Mediated Ketalization
Executive Summary
This technical guide details the synthesis of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS: 54540-58-8), a critical protected intermediate in the manufacturing of butyrophenone neuroleptics such as Haloperidol.
The transformation involves the chemoselective protection of the ketone functionality of 4-chloro-4'-fluorobutyrophenone (CAS: 3874-54-2) as a dimethyl ketal. This protection is essential to prevent side reactions—specifically the intramolecular cyclization to cyclopropyl or tetrahydrofuran derivatives—during subsequent nucleophilic substitutions (e.g., alkylation of piperidines).
The protocol prioritized here utilizes Trimethyl Orthoformate (TMOF) as both a reagent and a chemical desiccant, driving the equilibrium forward under acidic catalysis. This method offers superior yields compared to conventional Dean-Stark azeotropic distillation for this specific electron-deficient aromatic ketone.
Mechanistic Principles
The ketalization of aromatic ketones is thermodynamically unfavorable due to steric hindrance and the loss of conjugation between the carbonyl and the aromatic ring. Standard acid-catalyzed reaction with methanol often stalls at low conversion.
To overcome this, Trimethyl Orthoformate (TMOF) is employed.[1][2] TMOF serves a dual purpose:
-
Reagent: It provides methoxy groups for the exchange.
-
Water Scavenger: It reacts irreversibly with the water byproduct to form methanol and methyl formate, effectively shifting the equilibrium to the right (Le Chatelier’s principle).
Reaction Pathway
The acid catalyst (typically
Figure 1: Acid-catalyzed ketalization mechanism utilizing TMOF as a chemical dehydrating agent.
Experimental Protocol
Scale: Pilot (Based on patent CA1129424A, scaled to 1.0 molar equivalent basis for laboratory reproducibility).
Reagents & Materials
| Reagent | Equiv.[3][4][5][6] | Role | Key Property |
| 4-Chloro-4'-fluorobutyrophenone | 1.0 | Substrate | MW: 200.64, mp: ~20°C (liquid/low melt solid) |
| Trimethyl Orthoformate (TMOF) | 2.5 - 3.0 | Dehydrating Agent | Moisture sensitive; use fresh |
| Methanol (Anhydrous) | 2.0 - 2.5 | Solvent/Reactant | Solubilizer |
| Sulfuric Acid ( | 0.05 (Cat.) | Catalyst | Conc. (98%) |
| Sodium Methoxide | Trace | Quench | Neutralization agent |
Step-by-Step Methodology
Phase 1: Reactor Setup
-
Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (fitted with a drying tube or
line), and a temperature probe. -
Purge the system with nitrogen to ensure an anhydrous atmosphere.
Phase 2: Addition
-
Charge 4-Chloro-4'-fluorobutyrophenone (1.0 eq) into the reactor.
-
Add Trimethyl Orthoformate (2.75 eq) and Methanol (2.0 eq).
-
Initiate stirring (moderate speed).
-
Critical Step: Add Concentrated
(0.05 eq) dropwise.-
Note: The reaction is slightly exothermic.[6] Monitor temperature.
-
Phase 3: Reaction (Reflux)
-
Heat the mixture to reflux (approx. 60–65°C internal temperature).
-
Maintain reflux for 2 to 4 hours .
-
In-Process Control (IPC): Monitor by TLC or HPLC.
-
Target: Disappearance of ketone peak (UV 254nm).
-
Observation: The mixture typically turns from clear/yellow to a brownish mobile oil.
-
Phase 4: Workup & Isolation
-
Cool the reaction mixture to < 30°C.
-
Add a stoichiometric amount of Sodium Methoxide (solution in MeOH) or solid
to neutralize the acid catalyst.-
Why: Acidic ketals are unstable in the presence of moisture. Neutralization prevents hydrolysis during workup.
-
-
Configure the reactor for vacuum distillation.
-
Strip off volatiles (Methanol, residual TMOF, and Methyl Formate byproduct) under reduced pressure (40–50°C bath, < 50 mbar).
-
Result: The residue is the crude dimethyl ketal (typically >90% purity), appearing as a brown/amber oil.
Phase 5: Purification (Optional)
-
For most pharmaceutical applications (e.g., Haloperidol synthesis), the crude oil is used directly in the next step (alkylation).
-
If high purity is required, the oil can be distilled under high vacuum, though thermal instability of the chloro-alkyl chain makes this risky.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the dimethyl ketal intermediate.
Analytical Validation (Self-Validating Metrics)
To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.
| Technique | Parameter | Expected Observation | Causality |
| IR Spectroscopy | C=O Stretch | Absent (was ~1685 cm⁻¹) | Conversion of carbonyl to |
| 1H NMR | Methoxy Group | Singlet (~3.1–3.2 ppm) | Integration should show 6 protons ( |
| 1H NMR | Aromatic Region | Shift Variation | Loss of carbonyl anisotropy changes chemical shift of ortho-protons. |
| HPLC | Retention Time | Shifted | Ketal is less polar than the starting ketone. |
Troubleshooting:
-
Issue: Reappearance of ketone peak during workup.
-
Cause: Hydrolysis due to insufficient neutralization before contact with atmospheric moisture.
-
Fix: Ensure pH is neutral/slightly basic (pH 7-8) before stripping solvents.
Safety & Handling (EHS)
-
4-Chloro-4'-fluorobutyrophenone: Skin sensitizer and toxic to aquatic life. Handle in a fume hood with nitrile gloves.
-
Trimethyl Orthoformate: Flammable liquid; moisture sensitive. Reacts with water to release heat.
-
Sulfuric Acid: Corrosive. Use secondary containment during addition.
References
-
Process for the production of haloperidol. (1982).[7] Canadian Patent CA1129424A. (Describes the specific ketalization of
-chloro-4-fluorobutyrophenone with TMOF and Sulfuric Acid). -
Process for the preparation of ketals. (1995). United States Patent US5399778A.
-
4-Chloro-4'-fluorobutyrophenone. (n.d.). PubChem Compound Summary.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Solubility of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene in Organic Solvents
Abstract
Introduction: The Central Role of Solubility
In the realm of drug discovery and development, the adage "you can't test what you can't dissolve" holds profound truth. The solubility of a compound dictates its ability to be formulated for delivery, absorbed by the body, and ultimately, to exert its therapeutic effect. Poor solubility can lead to a cascade of challenges, including unreliable bioassay results, difficulties in formulation, and diminished oral bioavailability.[1] Therefore, a thorough understanding and quantification of a compound's solubility profile is a cornerstone of any successful drug development program.
1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS RN: 57390-39-3) is a molecule with structural motifs that suggest its potential as a building block in medicinal chemistry.[2][3][4] Its characterization, starting with fundamental physicochemical properties like solubility, is paramount. This guide will first delve into a theoretical prediction of its solubility in common organic solvents based on the principle of "like dissolves like," followed by a detailed, actionable protocol for its experimental determination.
Theoretical Solubility Assessment of this compound
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful heuristic for predicting solubility.[5] Let's break down the structure of this compound to anticipate its solubility behavior.
The molecule possesses several key structural features:
-
A fluorinated benzene ring: This imparts a degree of hydrophobicity and potential for pi-pi stacking interactions.
-
A chloroalkyl chain: The butyl chain is nonpolar, while the terminal chlorine atom adds some polarity.
-
A dimethoxy acetal group: The two ether-like oxygen atoms can act as hydrogen bond acceptors, contributing to polarity.
Based on these features, we can predict its general solubility in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the butyl chain suggests that the compound will likely have some solubility in nonpolar solvents. However, the polar acetal and chloro groups may limit its miscibility in highly nonpolar solvents like hexane.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions. The polar functionalities of the target molecule, particularly the acetal and the carbon-chlorine and carbon-fluorine bonds, suggest that it will likely exhibit good solubility in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The acetal oxygens can accept hydrogen bonds from protic solvents. Therefore, some solubility in alcohols is expected. However, the overall hydrophobic character of the molecule, due to the aromatic ring and the alkyl chain, will likely make it poorly soluble in water.
This theoretical assessment provides a starting point for solvent selection in experimental solubility studies.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain reliable, quantitative solubility data, a well-controlled experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, methanol, ethanol)
-
Scintillation vials or other suitable glass vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. A visible amount of undissolved solid should remain to ensure that the solution reaches saturation.
-
Carefully add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original (undiluted) saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.
-
Kinetic vs. Thermodynamic Solubility: A Note for the Researcher
It is important to distinguish between two types of solubility measurements commonly performed in drug discovery:
-
Thermodynamic Solubility: This is the equilibrium solubility determined by methods like the shake-flask protocol described above.[8] It represents the true solubility of the most stable crystalline form of the compound.
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[9] The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable or amorphous form.
For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[9]
Data Presentation
While we could not provide pre-existing data, the results from the experimental protocol described above should be compiled into a clear and concise table for easy comparison of the solubility of this compound in the different organic solvents tested. An example of how to structure such a table is provided below.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
Conclusion
The solubility of this compound in organic solvents is a fundamental property that must be understood for its effective use in research and development. While specific data is not currently published, this guide has provided a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination using the reliable shake-flask method. By following the procedures outlined herein, researchers can generate the high-quality data necessary to advance their projects and make informed decisions in the drug discovery and development process.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Experiment 1 Determination of Solubility Class. [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
- Avdeef, A. (2012).
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Experiment 2 Determination of Solubility Class. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
CAS Common Chemistry. This compound. [Link]
-
Inxight Drugs. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
-
GSRS. This compound. [Link]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chem.ws [chem.ws]
- 6. raytor.com [raytor.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. enamine.net [enamine.net]
Methodological & Application
analytical methods for monitoring the synthesis of haloperidol.
Executive Summary & Strategic Context
In the competitive landscape of generic API manufacturing, the synthesis of Haloperidol (a butyrophenone antipsychotic) presents a classic challenge in nucleophilic substitution control. The critical step—the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one—is prone to specific side reactions that dictate the purification burden downstream.
This guide moves beyond standard pharmacopeial "final release" testing (USP/EP) and establishes an In-Process Control (IPC) framework.[1] By implementing the protocols below, process chemists can detect the onset of critical impurities (such as the "Bis-alkylated" dimer and the "Reduced" ketone) in real-time, allowing for immediate corrective action before the batch is compromised.
The Reaction Landscape: Critical Quality Attributes (CQAs)
To monitor the process effectively, one must understand the "Failure Modes" of the chemistry. The synthesis relies on the nucleophilic attack of the piperidine nitrogen on the alkyl halide.
Key Impurities to Monitor:
-
Starting Material 1 (Piperidine Intermediate): Indicates incomplete conversion.[1]
-
Starting Material 2 (Butyrophenone Chloride): A potential genotoxic impurity (alkyl halide) that must be purged.[1]
-
EP Impurity D (The "Bis" Dimer): Formed if the fluorine atom on the butyrophenone ring undergoes a second nucleophilic substitution by another piperidine molecule (usually driven by excess heat or base).
-
Reduced Haloperidol: The ketone moiety can reduce to an alcohol if non-selective reducing conditions exist or during workup.[1]
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction scheme highlighting the primary synthesis pathway and the divergence points for critical impurities (Impurity D and Reduced Haloperidol).
Protocol A: Rapid IPC via UPLC-UV (The "Workhorse")[1]
Objective: Quantitative monitoring of reaction progression and stoichiometry balance within 5 minutes. Rationale: Standard HPLC methods (USP) often run for 15–20 minutes.[1] For IPC, we require high throughput. We utilize a sub-2-micron column and an acidic mobile phase.[1] The acidic pH (approx. 3.0–4.0) ensures the tertiary amine of the piperidine is protonated, preventing interaction with silanol groups and ensuring sharp peak shapes.
Instrument Parameters
| Parameter | Setting |
| System | UHPLC (Agilent 1290 / Waters Acquity or equivalent) |
| Column | C18, 1.8 µm, 2.1 x 50 mm (e.g., Zorbax Eclipse Plus or BEH C18) |
| Temperature | 40°C (Promotes mass transfer for sharper peaks) |
| Flow Rate | 0.6 mL/min |
| Detection | UV @ 245 nm (Optimized for the butyrophenone chromophore) |
| Injection | 1.0 µL |
Mobile Phase & Gradient
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.5)
-
Solvent B: Acetonitrile (HPLC Grade)[1]
| Time (min) | % A | % B | Event |
| 0.00 | 85 | 15 | Initial Hold |
| 3.50 | 30 | 70 | Ramp (Elute Impurity D) |
| 4.00 | 30 | 70 | Wash |
| 4.10 | 85 | 15 | Re-equilibrate |
| 5.00 | 85 | 15 | End |
Sample Preparation (Crucial Step)
-
Aliquot: Take 50 µL of the reaction mixture.
-
Quench: Immediately add to 950 µL of Methanol:0.1% Phosphoric Acid (50:50) . The acid locks the reaction by neutralizing the base.
-
Dilution: Dilute further 1:10 with Mobile Phase A to match initial gradient conditions.
-
Filter: 0.2 µm PTFE syringe filter.
Protocol B: Trace Impurity Characterization via LC-MS/MS
Objective: Identification of unknown peaks and quantification of genotoxic alkyl halides (SM2) at ppm levels. Rationale: UV detection is insufficient for low-level alkyl halides which lack strong chromophores compared to the API.[1] Triple Quadrupole MS in MRM mode provides the necessary sensitivity.
MS Source Parameters (ESI Positive)
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi[1]
-
Capillary Voltage: 4000 V
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Haloperidol | 376.2 | 165.1 | 25 | Quantifier |
| Haloperidol | 376.2 | 123.1 | 40 | Qualifier |
| Reduced Halo | 378.2 | 165.1 | 25 | Impurity Check |
| Impurity D | 567.2 | 165.1 | 35 | Dimer Check |
Analytical Decision Matrix (Workflow)
This diagram guides the operator on which method to deploy based on the production stage.
Figure 2: Decision tree for selecting analytical protocols based on manufacturing stage and acceptance criteria.
Troubleshooting & System Suitability
To ensure Trustworthiness , every sequence must begin with a System Suitability Test (SST).[1]
-
Resolution (Rs): Must be > 2.0 between Haloperidol and Impurity D (the critical pair). If Rs < 2.0, lower the % Acetonitrile in the gradient start or lower column temperature.
-
Tailing Factor (T): Must be < 1.5 for the Haloperidol peak.[1][2]
-
Carryover: Haloperidol is "sticky" due to its lipophilicity.[1]
-
Protocol: Always run a blank injection (100% Methanol) after high-concentration standards.
-
References
-
European Pharmacopoeia (Ph.[1][4] Eur.). Haloperidol Monograph 0616. (Standards for Impurity A, D, and related substances).[4][5]
-
United States Pharmacopeia (USP). Haloperidol: Organic Impurities Procedure. (Defines standard HPLC conditions for release). [1]
-
Janssen, P. A. J., et al. (1959).[1] "Chemistry and pharmacology of haloperidol and related butyrophenones". Journal of Medicinal and Pharmaceutical Chemistry. (Original synthesis context).
-
Wulandari, M., et al. (2024).[1] "Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS". European Chemical Bulletin.[1] (Source for MS transitions and extraction logic).
-
PubChem. Haloperidol Compound Summary. (Chemical structure and physical property data).
Sources
- 1. veeprho.com [veeprho.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application [scirp.org]
GC-MS Analysis of Byproducts in the Synthesis of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
An Application Note for Drug Development Professionals
Abstract
The synthesis of active pharmaceutical ingredients (APIs) requires rigorous control over impurities and byproducts to ensure safety and efficacy. 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount. This application note presents a detailed protocol for the identification and characterization of potential byproducts generated during its synthesis using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind the synthetic pathway, predict likely impurities based on reaction mechanisms, and provide a comprehensive, validated GC-MS workflow for their analysis. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry.[1][2]
Introduction: The Critical Role of Byproduct Profiling
In pharmaceutical development, the adage "you are what you make" extends to every intermediate and the final API. Regulatory bodies mandate strict control over impurities, as even trace amounts can impact the drug's safety, stability, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[3][4]
The synthesis of this compound typically involves a Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on an aromatic ring.[5] However, these reactions are often accompanied by the formation of side products, such as positional isomers and poly-substituted species.[6][7] This note provides the scientific framework and a practical protocol to dissect the complex mixture resulting from this synthesis.
Synthetic Pathway and Anticipated Byproducts
The target molecule is commonly synthesized via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by ketalization of the resulting ketone intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one.
Step 1: Friedel-Crafts Acylation This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5] The fluorine atom on the benzene ring is an ortho-, para-directing group. Due to steric hindrance, the para-substituted product is heavily favored.[6]
Step 2: Ketalization The resulting ketone is protected as a dimethyl ketal by reacting it with methanol in the presence of an acid catalyst. This step yields the final product.
Based on this pathway, several byproducts can be anticipated:
-
Positional Isomers: The primary isomeric byproduct is the ortho-acylated product, 2-chloro-1-(4-fluorophenyl)butan-1-one, which would subsequently be ketalized.[6]
-
Unreacted Intermediates: Incomplete ketalization will leave residual 4-chloro-1-(4-fluorophenyl)butan-1-one in the final mixture.
-
Over-reaction Products: Di-acylation of the fluorobenzene ring is possible, though less common as the first acyl group is deactivating.[6]
-
Side-Reactions from Reagents: Impurities in the starting materials or side reactions involving the solvent can lead to unexpected byproducts.[6] For instance, the 4-chlorobutyryl chloride can cyclize to form γ-butyrolactone under certain conditions, which could then participate in other reactions.
Below is a diagram illustrating the primary reaction and the formation of the most probable byproducts.
Caption: Synthesis of the target product and formation of key byproducts.
Detailed Application Protocol: GC-MS Analysis
This protocol is designed for a standard capillary GC-MS system and provides a robust starting point for method development and validation.[8]
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
Sample: Reaction mixture from the synthesis of this compound.
-
Glassware: 2 mL autosampler vials with PTFE-lined septa.
-
Filtration: 0.22 µm PTFE syringe filters (if the sample contains particulates).
Sample Preparation
The goal of sample preparation is to dilute the sample to an appropriate concentration for GC-MS analysis without compromising the integrity of the analytes.
-
Quench the Reaction: Carefully quench a 1 mL aliquot of the crude reaction mixture by adding it to 10 mL of a saturated sodium bicarbonate solution. This neutralizes the Lewis acid catalyst and any remaining acidic reagents.
-
Liquid-Liquid Extraction: Extract the aqueous mixture with 3 x 10 mL of dichloromethane. Combine the organic layers.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water, which can interfere with the analysis.[9]
-
Dilution: Decant the dried organic solution. Prepare a 1:100 dilution by transferring 100 µL of the extract into a clean vial and adding 9.9 mL of dichloromethane. This high dilution factor prevents column overloading and detector saturation.
-
Final Preparation: Transfer the diluted sample into a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system or equivalent. Optimization may be required based on specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for halogenated aromatic compounds.[10] |
| Injector | Split/Splitless | |
| - Mode | Split (100:1 ratio) | Prevents column overload from the high concentration of the main product. |
| - Temperature | 280 °C | Ensures rapid volatilization of analytes without thermal degradation.[11] |
| - Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| - Flow Rate | 1.4 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes.[11] |
| Oven Program | ||
| - Initial Temp | 80 °C, hold for 2 min | Allows for proper focusing of analytes at the head of the column. |
| - Ramp | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of closely eluting isomers. |
| - Final Temp | 280 °C, hold for 5 min | Ensures all high-boiling point compounds are eluted from the column. |
| MS Detector | ||
| - Ion Source | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library searching.[3] |
| - Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra. |
| - Source Temp | 230 °C | Standard operating temperature. |
| - Quad Temp | 150 °C | Standard operating temperature. |
| - Mass Range | m/z 50 - 500 | Covers the molecular weight of the target compound and expected fragments. |
| - Scan Mode | Full Scan | Allows for the identification of unknown byproducts by searching against spectral libraries like NIST.[9] |
Analytical Workflow Diagram
The end-to-end process from sample receipt to data interpretation is visualized below.
Caption: Workflow for GC-MS analysis of synthetic byproducts.
Data Analysis and Interpretation
Chromatogram Analysis
The total ion chromatogram (TIC) will show multiple peaks. The largest peak will correspond to the target product, this compound. Other smaller peaks are potential byproducts. The relative percentage of each byproduct can be estimated by comparing its peak area to the total area of all integrated peaks.
Mass Spectra Interpretation
The identity of each peak should be confirmed by its mass spectrum.
-
Target Product (C₁₂H₁₆ClFO₂ - MW: 246.71):
-
Molecular Ion (M⁺): A peak at m/z 246/248 (due to ³⁵Cl/³⁷Cl isotopes) may be weak or absent in EI.
-
Key Fragments:
-
m/z 215/217: Loss of a methoxy radical (•OCH₃). This is a very common fragmentation pathway for ketals.
-
m/z 183/185: Subsequent loss of methanol (CH₃OH) from the m/z 215/217 fragment.
-
m/z 155: Fragment corresponding to the [F-C₆H₄-C(OCH₃)₂]⁺ ion.
-
m/z 125: Fragment corresponding to the [F-C₆H₄-CO]⁺ ion, arising from rearrangement.
-
-
-
Ortho-Isomer Byproduct (MW: 246.71):
-
Will have a similar fragmentation pattern to the para-product but a different retention time. Ortho isomers often elute slightly earlier than para isomers on non-polar columns.
-
-
Unreacted Ketone Intermediate (C₁₀H₁₀ClFO - MW: 200.64):
-
Molecular Ion (M⁺): A clear peak at m/z 200/202.
-
Key Fragments:
-
m/z 123: Benzoyl-type fragment [F-C₆H₄-CO]⁺. This will likely be the base peak.
-
m/z 95: Phenyl-type fragment [F-C₆H₄]⁺.
-
-
The mass spectrum of each unknown peak should be compared against a spectral library (e.g., NIST/Wiley) for tentative identification.[9] Definitive identification requires comparison with a synthesized analytical standard.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of byproducts in the synthesis of this compound. By understanding the potential side reactions of the Friedel-Crafts acylation and subsequent ketalization, analysts can proactively identify and quantify critical impurities. The detailed GC-MS method offers a robust starting point for process monitoring, quality control, and ensuring the purity of this vital pharmaceutical intermediate.[1][2]
References
- BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis.
- Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals.
-
Journal of the American Leather Chemists Association. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Available at: [Link]
- American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers.
- Journal of Chromatographic Science. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
- MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- ChemicalBook. 1-(4-chlorobutyl)-4-fluorobenzene synthesis.
- PubMed. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry].
- GSRS. This compound.
- Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
- National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.
- Shanghai Institute of Organic Chemistry. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
- Wikipedia. Friedel–Crafts reaction.
- In-house method statement. (2023). GCMS Scan - METHOD STATEMENT.
- Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
- Cayman Chemical. Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls.
- K-Dense AI. (2023). Systematic Discovery of Undocumented Fragmentation Rules in Tandem Mass Spectrometry.
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Indian Journal of Chemistry. (1997). Preparation of 4,4-dimethoxybutyl chloride from y-butyrolactonet.
- Ossila. 1-Bromo-2-chloro-4-fluorobenzene.
- bioRxiv. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules.
- Google Patents. (2006). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
- ChemRxiv. Synthesis, Characterization, and Effects of Molecular Structure on Phase Behavior of 4-Chloro-1,3-Diazobenzene Bent-Core Liquid Crystals with High Photosensitivity.
- Acta Chemica Malaysia. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
Sources
- 1. Gas chromatography mass spectrometry analysis | Agilent [agilent.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 10. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing the yield of haloperidol from 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Subject: Optimizing Yield from 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene Document ID: TS-HAL-2024-05 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1][2]
Executive Summary
This technical guide addresses the synthesis of Haloperidol starting from the acetal-protected precursor, This compound (hereafter referred to as the Chloro-Acetal ).[1][2][3] Unlike the standard route using 4-chloro-4'-fluorobutyrophenone, using the acetal variant offers superior stability against cyclization and polymerization during storage.[1][2] However, it introduces a critical deprotection requirement that must be integrated into the workflow.
This guide details a telescoped protocol where N-alkylation and acetal hydrolysis are sequenced to maximize yield and minimize impurity profiles.
Module 1: The Reaction Pathway & Logic
The synthesis is a convergent N-alkylation followed by an acidic deprotection.[1][2] The use of the dimethyl acetal requires a precise "pH switch" strategy—starting under basic conditions for coupling and finishing under acidic conditions for hydrolysis.
Mechanism Visualization
The following diagram illustrates the optimized "One-Pot, Two-Step" flow.
Figure 1: Telescoped synthesis pathway converting the Chloro-Acetal precursor to Haloperidol via an intermediate acetal amine.
Module 2: Optimized Experimental Protocol
Objective: Achieve >80% isolated yield with >99% purity.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Chloro-Acetal | 1.1 - 1.2 | Electrophile | Slight excess compensates for hydrolysis side-reactions.[1][2][3] |
| Piperidine Intermediate | 1.0 | Nucleophile | Limiting reagent to prevent difficult purification. |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Scavenges HCl; Granular form preferred over powder for flow.[2] |
| Potassium Iodide (KI) | 0.1 | Catalyst | Essential for Finkelstein exchange (Cl → I) to accelerate rate.[2] |
| Solvent System | - | Toluene/Water | Biphasic system allows easy salt removal.[1][2] |
Step-by-Step Workflow
Phase 1: The Coupling (N-Alkylation) [1][2]
-
Charge Reactor : Load 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) into the reactor.
-
Solvent Addition : Add Toluene (10 volumes) and Water (2 volumes). Note: The water creates a phase transfer environment, solubilizing the inorganic base.[3][4]
-
Addition of Electrophile : Add Chloro-Acetal (1.15 eq) slowly at room temperature.
-
Reflux : Heat the mixture to reflux (~85-90°C internal temp) with vigorous stirring.
Phase 2: The Deprotection (Hydrolysis) [2][4] 5. Phase Separation : Cool to 25°C. Separate the aqueous layer (contains salts) and discard.[4] 6. Acid Hydrolysis : To the organic layer (Toluene), add Methanol (3 volumes) and Concentrated HCl (excess, typically to pH < 1).[3][4] 7. Stirring : Stir at ambient temperature for 2–4 hours.
- Mechanism: The acid cleaves the dimethoxy acetal, regenerating the carbonyl group (ketone) and forming the Haloperidol hydrochloride salt.[4]
- Filtration/Crystallization : The Haloperidol HCl salt often precipitates directly. Filter the solid.[6][7][8]
- Free Base Conversion (Optional) : If the free base is required, suspend the salt in water, adjust pH to 9-10 with NaOH, and extract into CHCl₃ or crystallize.[3][4]
Module 3: Troubleshooting & FAQs
Category A: Reaction Kinetics & Yield
Q: The reaction is stalling at 80% conversion. Adding more heat doesn't help. Why?
-
Root Cause : Catalyst Deactivation or Phase Transfer limitation.
-
Solution :
-
Check Agitation : In a biphasic system (Toluene/Water), mass transfer is rate-limiting.[3][4] Increase impeller speed.
-
Refresh Catalyst : Iodine traces can poison the reaction. Add a second micro-charge of KI (0.05 eq).[4]
-
Solvent Swap : If stalling persists, switch to MIBK (Methyl Isobutyl Ketone) .[4] It has a higher boiling point (116°C) and better solubilizes the reagents than Toluene.[4]
-
Q: My final yield is low, but the reaction showed 100% conversion. Where did the product go?
-
Root Cause : Incomplete Hydrolysis or Solubility Loss.
-
Diagnosis : Run an NMR of the mother liquor. If you see methoxy signals (~3.2 ppm), the acetal did not fully hydrolyze.[4]
-
Solution : The acetal cleavage requires water. Ensure your acidic methanol step contains at least 5-10% water.[1][2] Anhydrous HCl/MeOH will not hydrolyze the acetal effectively; it may just trans-acetalize.[1][2]
Category B: Impurity Profile
Q: I am detecting a "dimer" impurity. How do I prevent this?
-
Analysis : This is likely the N,O-dialkylated byproduct, where the Chloro-Acetal reacts with the hydroxyl group of the piperidine as well as the amine.[1][3][4]
-
Prevention :
Q: The final product has a yellow discoloration.
-
Root Cause : Iodine contamination from the KI catalyst or oxidation of the piperidine.
-
Fix : Wash the final organic layer (before acid addition) with a 5% Sodium Thiosulfate (Na₂S₂O₃) solution.[2][4] This reduces residual Iodine (I₂) to colorless Iodide (I⁻), which washes away in the aqueous phase.[3][4]
Module 4: Analytical Checkpoints
| Parameter | Method | Acceptance Criteria |
| Reaction Completion | HPLC (C18 Column) | Piperidine area < 0.5% |
| Acetal Removal | 1H-NMR (DMSO-d6) | Absence of singlets at ~3.1-3.3 ppm (Methoxy groups) |
| Water Content | Karl Fischer | < 0.5% (Dried Product) |
References
-
Synthesis of Haloperidol from Chloro-Butyrophenone Derivatives . PrepChem. Retrieved from [Link]
- Method for Manufacturing Haloperidol. Patent DE2915596A1. Google Patents.
-
Single-step synthesis of [18F]haloperidol from the chloro-precursor . Applied Radiation and Isotopes. 1997.[9] Retrieved from [Link]
-
4-Chloro-1-(4-fluorophenyl)butan-1-one (Precursor Data) . PubChem Compound Summary. Retrieved from [Link][1][2][4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | C21H24ClFNO2+ | CID 6956324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. prepchem.com [prepchem.com]
- 9. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Byproduct Formation in Haloperidol Synthesis
Welcome to the technical support center for the synthesis of Haloperidol. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high purity and yield in the synthesis of this critical antipsychotic agent. Byproduct formation is a significant challenge that can impact the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).
This document provides in-depth troubleshooting advice, scientifically grounded explanations for common synthetic pitfalls, and validated protocols to help you navigate the complexities of Haloperidol synthesis.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most common synthetic route to Haloperidol involves a Friedel-Crafts acylation followed by an α-bromination, and finally, a nucleophilic substitution. Each of these steps presents unique challenges and potential for byproduct formation.
The Synthetic Pathway: A High-Level Overview
The synthesis of Haloperidol is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Understanding the overall workflow is the first step in identifying potential areas for byproduct formation.
Caption: High-level workflow for the synthesis of Haloperidol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation in Haloperidol synthesis.
Q1: What are the most common byproducts I should be aware of in Haloperidol synthesis?
A1: The most prevalent byproducts are typically process-related and can arise from side reactions during synthesis.[1] These include:
-
Positional Isomers: Primarily the ortho-acylated isomer formed during the initial Friedel-Crafts acylation step.
-
Over-brominated Species: Formation of di- or tri-brominated intermediates during the α-bromination step.
-
Unreacted Intermediates: Residual starting materials or intermediates due to incomplete reactions.[1]
-
Reduced Haloperidol: The ketone group of Haloperidol can be reduced to a secondary alcohol, forming a significant impurity.[2][3][4]
Q2: How can I detect these byproducts in my reaction mixture or final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for detecting and quantifying Haloperidol and its related impurities.[1][5][6] Gas Chromatography (GC) can also be used, particularly for volatile impurities or residual solvents.[1] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[7]
Q3: Can the purity of my starting materials significantly impact byproduct formation?
A3: Absolutely. Impurities in starting materials, such as fluorobenzene or 4-chlorobutyryl chloride, can lead to the formation of undesired side products. It is crucial to use high-purity, anhydrous reagents and solvents to minimize these risks. Furthermore, some impurities can be genotoxic, meaning they can damage DNA even at trace levels, making their control a critical regulatory concern.[8][9][10]
Section 3: Troubleshooting Guide: Specific Issues and Solutions
This section provides a detailed question-and-answer guide to troubleshoot specific problems encountered during the synthesis of Haloperidol.
Issue 1: Low Regioselectivity in Friedel-Crafts Acylation
Symptom: My HPLC analysis of the first intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one, shows a significant peak corresponding to the ortho-isomer in addition to the desired para-isomer.
Potential Cause & Mechanism: The Friedel-Crafts acylation of fluorobenzene is an electrophilic aromatic substitution reaction. While the fluorine atom is an ortho, para-director, the para position is sterically favored for the bulky acylium ion. However, elevated reaction temperatures can provide sufficient energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers.
Caption: Mechanism of ortho- vs. para-acylation.
Recommended Action & Protocol: To enhance para-selectivity, meticulous control of the reaction temperature is paramount. We recommend the following optimized protocol for the Friedel-Crafts acylation step.
Protocol A: Optimized Friedel-Crafts Acylation for High Para-Selectivity
| Step | Procedure | Key Considerations |
| 1 | Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). | Moisture can deactivate the Lewis acid catalyst (AlCl₃). |
| 2 | Charge the reaction vessel with anhydrous fluorobenzene and cool to 0-5 °C using an ice bath. | Low temperature is critical to disfavor the formation of the ortho-isomer. |
| 3 | Slowly add anhydrous aluminum chloride (AlCl₃) in portions while maintaining the temperature below 10 °C. | A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[11] |
| 4 | Add 4-chlorobutyryl chloride dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. | Slow addition prevents temperature spikes that can lead to side reactions. |
| 5 | After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2-3 hours. | Monitor the reaction progress by TLC or HPLC to ensure completion. |
| 6 | Quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl. | This hydrolyzes the aluminum chloride complex and separates the organic layer. |
| 7 | Extract the aqueous layer with a suitable solvent (e.g., dichloromethane), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
Issue 2: Presence of Reduced Haloperidol Impurity
Symptom: My final product shows a significant peak corresponding to reduced Haloperidol (the alcohol derivative) in the HPLC analysis.
Potential Cause & Mechanism: The butyrophenone carbonyl group in Haloperidol is susceptible to reduction, forming the corresponding alcohol metabolite, known as reduced Haloperidol.[3][4] This can occur if reducing agents are inadvertently introduced during the synthesis or workup. In some cases, certain reagents or catalysts used in subsequent steps might have reducing properties. This impurity is particularly relevant as it can be converted back to Haloperidol in vivo.[3][12]
Recommended Action & Protocol: The most effective strategy is to avoid introducing any reducing agents throughout the synthesis. If the impurity is already present, a mild oxidation step can be employed to convert it back to Haloperidol.
Protocol B: Mild Oxidation of Reduced Haloperidol
| Step | Procedure | Key Considerations |
| 1 | Dissolve the crude Haloperidol containing the reduced impurity in a suitable solvent like dichloromethane or acetone. | Ensure complete dissolution for a homogeneous reaction. |
| 2 | Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or a PCC (Pyridinium chlorochromate) based reagent, in slight excess. | Harsh oxidizing agents should be avoided as they can lead to other degradation products. |
| 3 | Stir the mixture at room temperature and monitor the reaction progress by HPLC. | The reaction should be complete within a few hours. |
| 4 | Once the reduced Haloperidol is no longer detected, filter the reaction mixture to remove the oxidizing agent and its byproducts. | A pad of celite can aid in the filtration of fine solids. |
| 5 | Wash the filter cake with the reaction solvent. | To ensure complete recovery of the product. |
| 6 | Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization or column chromatography. | This will yield pure Haloperidol. |
Section 4: Analytical Method for Impurity Profiling
A robust analytical method is essential for monitoring the purity of your product throughout the synthesis. The following is a validated HPLC method for the simultaneous determination of Haloperidol and its common impurities.
Protocol C: HPLC Method for Impurity Profiling of Haloperidol
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | A gradient elution is typically used to resolve all impurities effectively. |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at 245 nm | Haloperidol and its chromophoric impurities have significant absorbance at this wavelength. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
This method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[13]
Section 5: References
-
Haloperidol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
-
Haloperidol Impurities and Related Compound - Veeprho Pharmaceuticals. Available from: [Link]
-
The Determination and Control of Genotoxic Impurities in APIs | Pharmaceutical Technology. Available from: [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective - ResearchGate. Available from: [Link]
-
Classics in Chemical Neuroscience: Haloperidol - ACS Publications. Available from: [Link]
-
Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem - NIH. Available from: [Link]
-
Development and Evaluation of a Physiologically Based Pharmacokinetic Model for Predicting Haloperidol Exposure in Healthy and Disease Populations - MDPI. Available from: [Link]
-
Analysis of genotoxic impurities in active pharmaceutical ingredients - Netpharmalab. Available from: [Link]
-
Pharmacokinetics of haloperidol: an update - PubMed. Available from: [Link]
-
Haloperidol EP Impurities and Related Compounds - SynThink. Available from: [Link]
-
Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment? - PubMed. Available from: [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Ketone Reductase Activity and Reduced haloperidol/haloperidol Ratios in Haloperidol-Treated Schizophrenic Patients - PubMed. Available from: [Link]
-
The Side Effects of HALOPERIDOL (HALOPERIDOL) - Biomedicus. Available from: [Link]
-
Haloperidol - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Haloperidol - Wikipedia. Available from: [Link]
-
The Haloperidol Story | Request PDF - ResearchGate. Available from: [Link]
-
[Erythrocyte ketone reductase activity, total plasma haloperidol and acute psychoses]. Available from: [Link]
-
Oxidation of reduced haloperidol to haloperidol: involvement of human P450IID6 (sparteine/debrisoquine monooxygenase) - PubMed. Available from: [Link]
-
Use of chemometrics for development and validation of an RP-HPLC method for simultaneous determination of haloperidol and related compounds. Available from: [Link]
-
Haloperidol Monograph for Professionals - Drugs.com. Available from: [Link]
-
Classics in Chemical Neuroscience: Haloperidol - ACS Publications. Available from: [Link]
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC. Available from: [Link]
-
HPLC ANALYSIS OF HALOPERIDOL AND ITS RELATED COMPOUND IN THE DRUG SUBSTANCE AND A TABLET DOSAGE FORM USING A NON-POROUS SILICA OCTADECYLSILANE COLUMN | Semantic Scholar. Available from: [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
-
CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents. Available from:
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]
-
HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
-
A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies - MDPI. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available from: [Link]
-
Haloperidol Decanoate Impurities and Related Compound - Veeprho. Available from: [Link]
-
Haloperidol-impurities | Pharmaffiliates. Available from: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC - NIH. Available from: [Link]
-
Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles - SciELO. Available from: [Link]
-
Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase - PubMed. Available from: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Haloperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone reductase activity and reduced haloperidol/haloperidol ratios in haloperidol-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. tapi.com [tapi.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Oxidation of reduced haloperidol to haloperidol: involvement of human P450IID6 (sparteine/debrisoquine monooxygenase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
degradation pathways of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Technical Guide: Stability & Degradation of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Executive Technical Summary
Molecule Identity: this compound CAS Registry Number: Functional Class: Aryl-alkyl Dimethyl Ketal / Protected Butyrophenone Primary Application: Key intermediate in the synthesis of Haloperidol and related antipsychotic APIs (Active Pharmaceutical Ingredients).[1][2][3] It serves as the protected form of the precursor ketone, 4-chloro-4'-fluorobutyrophenone.[1][2][3]
Core Stability Profile: This molecule acts as a "chemical reservoir." Its stability is binary:[2]
-
Base Stable: Highly resistant to nucleophilic attack and basic conditions (e.g., NaOH, KOH).
-
Acid Labile: Extremely sensitive to protonation.[3] In the presence of moisture and trace acid, it undergoes rapid hydrolysis to revert to its parent ketone.
Degradation Pathways & Mechanism
Understanding the degradation is critical for process control.[3] The degradation is not random; it follows a specific cascade triggered by environmental conditions (pH and moisture).
Pathway A: Acid-Catalyzed Hydrolysis (Primary Mode)[1][2][3]
-
Trigger: Moisture + Trace Acid (pH < 5).
-
Mechanism: Protonation of the methoxy oxygen facilitates the expulsion of methanol, forming an oxocarbenium ion intermediate, which is rapidly attacked by water.
-
Product: 4-Chloro-4'-fluorobutyrophenone (Parent Ketone) + Methanol.[1][2][3]
-
Impact: Loss of assay; appearance of the "Ketone" peak in HPLC.
Pathway B: Base-Induced Cyclization (Secondary Mode)
-
Trigger: Exposure of the hydrolyzed ketone to basic conditions (pH > 9).
-
Mechanism: The alpha-carbon (next to the carbonyl) is deprotonated, attacking the delta-carbon (bearing the chlorine) in an intramolecular
reaction.[1][2][3] -
Product: Cyclopropyl(4-fluorophenyl)methanone (Common Haloperidol Impurity).[3]
-
Impact: Formation of a genotoxic impurity (GTI) candidate.
Pathway Visualization
Figure 1: Step-wise degradation cascade from the protected ketal to the cyclized impurity.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations researchers may encounter during synthesis or stability testing.
Scenario 1: "I see a new peak eluting earlier than my main peak in HPLC."
| Likely Cause | Diagnostic Check | Corrective Action |
| Hydrolysis to Ketone | Check the Relative Retention Time (RRT).[1][2][3] The ketone (C=O) is generally more polar than the ketal (OMe) | Immediate: Check the pH of your mobile phase and sample diluent. Ensure sample diluent is neutral or slightly basic (e.g., containing 0.1% TEA). Prevention: Store samples in anhydrous solvents (MeCN) and avoid acidic buffers in sample prep. |
Scenario 2: "My assay value is dropping during bulk storage."
| Likely Cause | Diagnostic Check | Corrective Action |
| Moisture Ingress | Perform a Karl Fischer (KF) titration.[1][2][3] Water content >0.5% catalyzes hydrolysis if any trace acid is present.[3] | Storage: Store under nitrogen blanket in tightly sealed containers. Add a desiccant packet to the secondary packaging.[3] Stabilization: For long-term storage, ensure the material is free of residual acid from synthesis (wash with NaHCO |
Scenario 3: "I detect a cyclopropyl impurity in my ketal batch."
| Likely Cause | Diagnostic Check | Corrective Action |
| Base Contamination | This implies the ketal first hydrolyzed to the ketone, which then reacted with a base.[1][2][3] Check for residual inorganic bases (K | Purification: Re-dissolve in an organic solvent (DCM/EtOAc) and wash with water to remove residual base. Dry over MgSO |
Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling
Use this method to separate the Ketal, Ketone, and Cyclopropyl impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 - Neutral pH is critical to prevent on-column hydrolysis).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.
-
Gradient:
Protocol B: Forced Degradation (Stress Test)
To validate your analytical method, generate the impurities in situ.
-
Acid Stress (Hydrolysis):
-
Base Stress (Cyclization):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90460952: this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link][1][2]
-
Pharmaffiliates (2025). Haloperidol Impurities and Reference Standards (Cyclopropyl Derivative). Retrieved from [Link][1][2]
Sources
- 1. 4-Chloro-1-(4-fluorophenyl)-1-butanone | SIELC Technologies [sielc.com]
- 2. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]
- 3. CAS 3874-54-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CAS 772-31-6: Ciclopropil(4-fluorofenil)metanona [cymitquimica.com]
Technical Support Center: Troubleshooting the Coupling of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Welcome to the technical support center for the coupling of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in various cross-coupling reactions. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.
Section 1: Understanding Your Reagent
Before delving into troubleshooting, a foundational understanding of the reactant, this compound, is crucial. This molecule possesses several key features that influence its reactivity:
-
Aryl Chloride: The chloro-substituent on the phenyl ring is a common handle for cross-coupling reactions. However, aryl chlorides are generally less reactive than their bromide or iodide counterparts, often necessitating more specialized catalytic systems.
-
Electron-Rich Aryl Ring: The fluorine atom, while electronegative, can act as a weak ortho-, para- director and is generally considered to have a modest electronic effect in the context of palladium-catalyzed cross-coupling. The overall electronic nature of the ring can influence the rate of oxidative addition.
-
Acetal Protecting Group: The 1,1-dimethoxybutyl group is an acetal, which serves as a protecting group for a ketone. Acetals are generally stable under basic and neutral conditions but are sensitive to acid. This duality is key to its utility but also a primary source of potential side reactions.
Section 2: Frequently Asked Questions & Troubleshooting
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a Suzuki-Miyaura coupling with my boronic acid and this compound, but I'm observing very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Suzuki-Miyaura couplings involving aryl chlorides is a frequent challenge. The primary bottleneck is often the oxidative addition step, which is slower for the relatively inert C-Cl bond compared to C-Br or C-I bonds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Active Catalyst | Standard Pd(PPh₃)₄ may not be active enough for the less reactive aryl chloride. | 1. Switch to a more active catalyst system: Employ palladium precatalysts with bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step. 2. Use a higher catalyst loading: Increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome sluggish reactivity. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle. | 1. Use a stronger base: For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). 2. Ensure optimal solvent conditions: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The presence of a small amount of water can sometimes be beneficial, but excess water can lead to side reactions. |
| Deactivated Boronic Acid | Boronic acids can dehydrate to form boroxines, which can be less reactive. | 1. Use fresh or properly stored boronic acid. 2. Consider using a boronate ester (e.g., pinacol ester): These are often more stable and can exhibit different reactivity profiles. |
| Reaction Temperature Too Low | Aryl chloride couplings often require higher temperatures to proceed at a reasonable rate. | Increase the reaction temperature: While starting at a moderate temperature (e.g., 80 °C) is prudent, you may need to increase it to 100-120 °C. Monitor for potential decomposition. |
Troubleshooting Workflow for Low Conversion:
Caption: A stepwise approach to troubleshooting low conversion.
Issue 2: Formation of a Ketone Side Product
Question: My reaction is producing the desired coupled product, but I'm also seeing a significant amount of a byproduct that appears to be the ketone analog of my starting material or product. What is causing the deprotection of the acetal?
Answer:
The presence of the ketone byproduct indicates the hydrolysis of the dimethoxy acetal group. Acetals are sensitive to acidic conditions, and even trace amounts of acid can catalyze their cleavage back to the corresponding ketone and methanol.
Potential Causes & Solutions:
-
Acidic Reagents or Catalysts:
-
Explanation: Some palladium catalysts or boronic acids can be slightly acidic or generate acidic species during the reaction. The use of certain bases, like potassium fluoride, can also generate HF in situ, which is highly effective at cleaving acetals.
-
Troubleshooting Steps:
-
Ensure rigorously neutral or basic conditions. Use high-purity, anhydrous bases.
-
Avoid acidic additives. If a co-catalyst or additive is used, ensure it is not acidic.
-
Consider a milder base. While stronger bases are often needed for the coupling, an excessively strong base can sometimes lead to decomposition pathways that generate acidic species. Experiment with a range of bases.
-
-
-
Aqueous Workup with Acid:
-
Explanation: A common step in reaction workup is an acidic wash (e.g., with dilute HCl or NH₄Cl) to quench the reaction and remove inorganic salts. This will readily hydrolyze the acetal.
-
Troubleshooting Steps:
-
Perform a neutral or basic workup. Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Minimize contact time with any acidic solutions. If an acidic wash is unavoidable, perform it quickly at low temperatures.
-
-
-
Silica Gel Chromatography:
-
Explanation: Standard silica gel is slightly acidic and can cause the hydrolysis of the acetal during purification.
-
Troubleshooting Steps:
-
Neutralize the silica gel. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-polar base, such as triethylamine (typically 1-2% v/v), before packing the column.
-
Use alternative purification methods. Consider using neutral alumina or a different chromatographic technique if the product is highly sensitive.
-
-
Reaction Pathway for Acetal Hydrolysis:
Caption: Acid-catalyzed hydrolysis of the acetal to the ketone.
Issue 3: Competing Grignard Reagent Reactivity in Kumada Coupling
Question: I'm trying to perform a Kumada coupling using a Grignard reagent, but I'm getting a complex mixture of products, and my starting material is being consumed in unexpected ways. Why is this happening?
Answer:
Grignard reagents are not only potent nucleophiles but also strong bases. This high reactivity can lead to several side reactions when using a substrate like this compound.
Potential Side Reactions:
| Side Reaction | Explanation | Mitigation Strategies |
| Reaction with the Acetal | While generally stable to bases, under harsh conditions or with certain Lewis acidic Grignard salts (MgX₂), the acetal can be attacked. More commonly, if any hydrolysis to the ketone occurs, the Grignard reagent will readily add to the newly formed carbonyl group. | 1. Maintain strictly anhydrous conditions to prevent in situ ketone formation. 2. Use a less Lewis acidic Grignard reagent if possible (e.g., by using a dioxane adduct). 3. Perform the reaction at low temperatures to minimize side reactions. |
| Halogen-Metal Exchange | The Grignard reagent can undergo exchange with the aryl chloride, leading to a mixture of Grignard reagents and coupled products. | 1. Use a catalyst system that promotes rapid cross-coupling over exchange, such as certain nickel catalysts (e.g., Ni(dppp)Cl₂). 2. Slow addition of the Grignard reagent to the reaction mixture can help to keep its concentration low, favoring the catalytic cycle. |
| Protonolysis | If there are any acidic protons in the reaction mixture (e.g., from trace water or other functional groups), the Grignard reagent will be quenched. | 1. Ensure all glassware, solvents, and reagents are scrupulously dry. 2. Use freshly prepared Grignard reagent. |
Experimental Protocol for a Robust Kumada Coupling:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system. Ensure the Grignard reagent is freshly prepared or titrated.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the this compound and the nickel or palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Grignard Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before slowly adding the Grignard reagent dropwise via a syringe pump.
-
Monitoring: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Quenching: Quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium chloride (for a mildly acidic workup that may preserve the acetal) or sodium bicarbonate (for a basic workup).
Issue 4: Challenges with Buchwald-Hartwig Amination
Question: I am attempting to couple an amine with this compound via a Buchwald-Hartwig amination, but the reaction is sluggish and gives low yields. Are there specific considerations for this substrate?
Answer:
Buchwald-Hartwig amination of aryl chlorides requires careful optimization of the catalyst, ligand, and base. The electronic properties of the aryl chloride and the nature of the amine both play a significant role.
Key Considerations and Troubleshooting:
-
Ligand Choice is Critical:
-
Explanation: The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the use of sterically hindered and electron-rich phosphine ligands. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Recommendations:
-
For primary and secondary amines, ligands like Josiphos, Xantphos, or bidentate phosphine ligands can be effective.
-
Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often the ligands of choice for challenging aryl chloride substrates.
-
-
-
Base Selection:
-
Explanation: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendations: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
-
Solvent and Temperature:
-
Explanation: Anhydrous, non-protic solvents are essential. The reaction often requires elevated temperatures to drive the coupling of the less reactive aryl chloride.
-
Recommendations: Toluene, dioxane, or THF are suitable solvents. Reactions are typically run at temperatures between 80 °C and 110 °C.
-
A Typical Starting Protocol for Buchwald-Hartwig Amination:
| Component | Amount |
| This compound | 1.0 equiv |
| Amine | 1.2 equiv |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-2 mol% |
| Ligand (e.g., BrettPhos) | 2-4 mol% |
| Base (e.g., NaOtBu) | 1.4 equiv |
| Anhydrous Toluene | Sufficient to make a 0.1-0.5 M solution |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride, amine, base, palladium precatalyst, and ligand in a dry reaction vessel.
-
Add the anhydrous toluene.
-
Seal the vessel and heat the reaction mixture with vigorous stirring for the recommended time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Proceed with an appropriate aqueous workup and purification.
Section 3: Proactive Measures for Success
-
Reagent Purity: Always use high-purity starting materials, solvents, and reagents. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Inert Atmosphere: Many cross-coupling catalysts are sensitive to oxygen. It is crucial to perform reactions under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using proper Schlenk line or glovebox techniques.
-
Reaction Monitoring: Do not rely solely on literature reaction times. Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any byproducts.
By understanding the inherent reactivity of this compound and anticipating potential challenges, you can design more robust and successful coupling strategies. This guide provides a starting point for troubleshooting, but remember that each specific reaction may require its own unique optimization.
References
-
Side Reactions in a Grignard Synthesis - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Acetals Formation and Hydrolysis - Organic Chemistry Tutor. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Hydrolysis of Acetals in Water under Hydrothermal Conditions | Request PDF - ResearchGate. Available from: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available from: [Link]
-
Acetals as Protecting Groups - Chemistry LibreTexts. Available from: [Link]
-
Acetal Hydrolysis Mechanism - Chemistry Steps. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]
- 19.
Technical Support Center: Purification of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Welcome to the technical support center for the purification of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS: 57390-39-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require methods to enhance its purity. We will address common challenges encountered during synthesis and workup, providing detailed, field-tested protocols and the scientific rationale behind them.
Section 1: Understanding the Compound and Potential Impurities
This compound is a substituted aromatic acetal. Its structure, featuring an acid-sensitive dimethyl acetal and two halogenated moieties, presents specific purification challenges. The primary route to its synthesis typically involves a Grignard reaction, which can introduce a variety of predictable, yet challenging, impurities.
FAQ: What are the most common impurities I should expect after synthesizing this compound?
Answer: Your crude product mixture will likely contain more than just the desired compound. Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Based on a probable Grignard-based synthesis (e.g., reacting a 4-fluorophenylmagnesium halide with an electrophile like 4-chloro-1,1-dimethoxybutane or a related precursor), the main impurities fall into several classes.
| Impurity Class | Specific Examples | Source / Cause | Recommended Primary Removal Method |
| Unreacted Starting Materials | 4-Fluorobromobenzene, 1,4-Dichlorobutane, 4-Chlorobutyraldehyde dimethyl acetal | Incomplete reaction; incorrect stoichiometry. | Column Chromatography, Distillation |
| Grignard Side Products | 4,4'-Difluorobiphenyl | Homocoupling (Wurtz-type reaction) of the Grignard reagent, often favored at higher temperatures.[1] | Recrystallization, Column Chromatography |
| Hydrolysis Products | 4-Chloro-1-(4-fluorophenyl)butan-1-one | Exposure of the acetal to acidic conditions (e.g., during aqueous workup or on silica gel). Acetals are unstable in acid.[2][3] | Neutral Workup, Base-Deactivated Chromatography |
| Solvent & Reagent Artifacts | Diethyl ether, THF, residual acids or bases | Carryover from the reaction and workup steps. | Evaporation under reduced pressure, Liquid-liquid extraction |
Section 2: Analytical Assessment of Purity
Before attempting purification, it is critical to accurately assess the purity of your crude material. This allows you to identify the major contaminants and select the most appropriate technique.
FAQ: Which analytical methods are best for evaluating the purity of my compound?
Answer: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity estimation.[4]
-
What to look for: The ¹H NMR spectrum should show characteristic peaks for the methoxy groups (singlet, ~3.1-3.3 ppm), the aromatic protons, and the aliphatic chain. The presence of an aldehyde proton (~9-10 ppm) is a clear indicator of acetal hydrolysis. Integration of impurity peaks relative to the product peaks can provide a quantitative estimate of purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.
-
What to look for: This technique can help identify lower boiling point starting materials and side products like 4,4'-difluorobiphenyl. The mass spectrum provides the molecular weight of each component, aiding in identification.
-
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile impurities.
-
What to look for: A reverse-phase HPLC method can effectively separate the target compound from more polar (hydrolyzed ketone) and less polar (biphenyl) impurities.[5] This is often the method of choice for final purity analysis (>99%).
-
Section 3: Troubleshooting and Purification Protocols
This section provides detailed solutions to common purification challenges in a question-and-answer format.
Problem 1: My crude NMR shows significant unreacted starting materials and non-polar side products.
Answer: This is a common scenario, and column chromatography is the most effective technique for separating compounds with different polarities.[6] However, due to the acid-sensitive nature of the acetal, a standard silica gel column can cause significant product degradation.
The key to success is to neutralize the acidic sites on the silica gel.
Rationale: Silica gel is inherently acidic and can catalyze the hydrolysis of the dimethyl acetal to the corresponding ketone.[2] Adding a small amount of a tertiary amine, such as triethylamine (TEA), to the mobile phase deactivates these acidic sites, preserving the integrity of the target molecule.[7]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (150-200 mesh) in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle positive pressure.
-
Mobile Phase Preparation: Prepare your mobile phase solvents. To every liter of solvent mixture, add 10 mL of triethylamine (1% v/v).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 99:1 Hexane:Ethyl Acetate + 1% TEA).
-
The non-polar 4,4'-difluorobiphenyl will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate + 1% TEA) to elute your target compound.
-
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromtech.com [chromtech.com]
- 7. pubs.acs.org [pubs.acs.org]
challenges in the ketal protection of 4-chloro-1-(4-fluorophenyl)butan-1-one
Here is the technical support guide for the ketal protection of 4-chloro-1-(4-fluorophenyl)butan-1-one, designed as a dynamic "Help Center" for researchers.
Topic: Optimization & Troubleshooting for 4-chloro-1-(4-fluorophenyl)butan-1-one Ethylene Ketal Synthesis Ticket Type: Advanced Synthesis Support Status: Open[1][2]
Executive Summary & Chemical Context
The Substrate: 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS: 3874-54-2).[1][2][3] The Target: 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS: 3308-94-9).[1][2][4][5][6][7] The Application: A critical "masked" intermediate for the synthesis of butyrophenone antipsychotics (e.g., Haloperidol, Bromoperidol).[2]
The Core Challenge:
While standard ketalization (using ethylene glycol and acid catalysis) appears trivial, this specific substrate presents a "Reactivity Paradox." The para-fluorine atom is electron-withdrawing by induction (
The Reaction Landscape (Visualization)
The following diagram maps the kinetic and thermodynamic pathways, highlighting the "Danger Zones" where the reaction frequently fails.
Figure 1: Reaction pathway analysis showing the destabilizing effect of the p-Fluoro group on the oxocarbenium transition state, creating a kinetic bottleneck.
Critical Process Parameters (CPP)
To ensure reproducibility, adhere to these validated parameters.
| Parameter | Recommended Specification | The "Why" (Scientific Causality) |
| Stoichiometry | 1.0 eq Ketone : 3.0–5.0 eq Ethylene Glycol | Excess glycol drives the equilibrium forward (Le Chatelier's principle) and acts as a co-solvent to solubilize the polar intermediate.[1][2] |
| Catalyst | p-TSA[1][2]·H₂O (1–3 mol%) | Strong enough to protonate the carbonyl, but mild enough to minimize HCl elimination from the alkyl chloride chain. |
| Solvent | Toluene or Benzene | Essential for azeotropic water removal. Toluene (bp 110°C) is preferred over benzene for safety and higher reflux temperature. |
| Water Removal | Dean-Stark Trap (Active) | Molecular sieves are often insufficient for this specific deactivated ketone.[2] Continuous physical removal is required.[2] |
| Reaction Time | 12–24 Hours | Due to the p-F destabilization effect, this reaction is significantly slower than non-fluorinated analogs (e.g., butyrophenone).[2] |
Troubleshooting Guide (Q&A)
Issue #1: "The reaction stalls at 60-70% conversion after 24 hours."
Diagnosis: Thermodynamic Equilibrium Lock. Root Cause: The para-fluorophenyl group destabilizes the cationic intermediate, making the reverse reaction (hydrolysis) extremely fast.[2] Even trace amounts of water remaining in the solvent or glycol will push the equilibrium back to the starting material. Solution:
-
Pre-dry the Glycol: Ethylene glycol is hygroscopic.[2] Dry it over 3Å molecular sieves or distill it before use.
-
Solvent Swap: If Toluene reflux isn't driving it, switch to Cyclohexane/Toluene (1:1) . Cyclohexane forms a lower-boiling azeotrope with water, potentially removing it more efficiently, though the reaction temperature will drop (trade-off).[2]
-
The "Double-Push" Method: Cool the reaction, drain the Dean-Stark trap completely, add fresh dry solvent, and resume reflux.
Issue #2: "I see a new spot on TLC that isn't the product or starting material."
Diagnosis: Acid-Catalyzed Elimination.[1][2] Root Cause: The terminal alkyl chloride is relatively stable, but prolonged heating with p-TSA can induce elimination of HCl, forming an alkene or an internal enol ether.[2] Solution:
-
Reduce Catalyst Load: Drop p-TSA to 0.5–1.0 mol%.
-
Buffer the System: Some protocols suggest using pyridinium p-toluenesulfonate (PPTS) instead of p-TSA.[1][2] PPTS is a milder acid catalyst that is less likely to promote elimination while still effecting ketalization.
Issue #3: "The product hydrolyzes back to the ketone during aqueous workup."
Diagnosis: Labile Ketal Sensitivity. Root Cause: Ketals derived from electron-poor aromatic ketones are paradoxically sensitive.[1][2] While the formation is slow, the hydrolysis can be rapid if the local pH drops below 4 during the quench. Solution:
-
The "Cold Quench" Protocol:
-
Cool the reaction mixture to 0°C .
-
Quench by pouring into a vigorously stirred mixture of saturated NaHCO₃ and crushed ice .
-
Never use water or dilute acid for the initial wash.
-
-
Triethylamine Stabilization: Add 1% v/v Triethylamine to the organic solvent during extraction and to the eluent during column chromatography. This neutralizes trace acidity on silica gel.
Issue #4: "Can I use Orthoformates (Triethyl Orthoformate) instead of a Dean-Stark?"
Diagnosis: Method Suitability Analysis. Root Cause: Triethyl orthoformate (TEOF) is a water scavenger often used for mild ketalization. Verdict: Use with Caution. While TEOF works well for simple ketones, the p-fluorobutyrophenone system is sterically and electronically deactivated.[2] The TEOF method often leads to mixed acetals (ethyl/glycol) rather than the cyclic dioxolane, complicating purification.[2] Stick to the Dean-Stark azeotropic method for high purity.
Validated Experimental Protocol
Standard Operating Procedure (SOP) for Bench-Scale Synthesis
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser and a drying tube (CaCl₂ or Drierite).
-
Charging: Add 4-chloro-1-(4-fluorophenyl)butan-1-one (10.0 g, 50 mmol), Ethylene Glycol (9.3 g, 150 mmol, 3.0 eq), p-TSA·H₂O (0.19 g, 1 mmol, 2 mol%), and Toluene (100 mL).[2]
-
Reflux: Heat to vigorous reflux.[2] Ensure the toluene/water azeotrope is condensing and separating clearly in the trap.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS every 4 hours.
-
Note: The ketal usually runs higher (less polar) than the ketone.
-
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Pour into ice-cold sat. NaHCO₃ (100 mL) .
-
Extract with Toluene or EtOAc (3 x 50 mL).
-
Wash combined organics with Brine (to remove excess glycol).
-
Dry over Na₂SO₄ (Sodium Sulfate is preferred over Magnesium Sulfate as it is less Lewis-acidic).[2]
-
Concentrate under reduced pressure (keep bath <40°C).
-
-
Purification: If necessary, purify via flash chromatography on silica gel (pre-treated with 1% Et₃N in Hexane) using a Hexane/EtOAc gradient.
References
-
ChemicalBook. (n.d.). 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Properties and Synthesis. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[2] 4-Chloro-1-(4-fluorophenyl)butan-1-one Product Sheet. Retrieved from [1][2]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[2] (3rd ed.). Wiley-Interscience.[1][2] (Standard reference for ketal stability and formation conditions).
-
NIST Chemistry WebBook. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)- Mass Spectrum and Data.[1][2] Retrieved from [2]
Sources
- 1. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]
- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2 [matrix-fine-chemicals.com]
- 4. CAS 3308-94-9: 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-d… [cymitquimica.com]
- 5. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane CAS#: 3308-94-9 [m.chemicalbook.com]
- 6. 2-3-chloropropyl-2-4-fluorophenyl-1,3-dioxolane | 3308-94-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. pure-synth.com [pure-synth.com]
effect of reaction parameters on the synthesis of haloperidol
Topic: Effect of Reaction Parameters on the Synthesis of Haloperidol
Executive Summary & Reaction Overview
This guide addresses the optimization of the final assembly step of Haloperidol: the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) with 4-chloro-1-(4-fluorophenyl)butan-1-one (CFPB) .
This reaction is a classic nucleophilic substitution (
Core Reaction Scheme
-
Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
-
Electrophile: 4-chloro-1-(4-fluorophenyl)butan-1-one (CFPB)
-
Base: Potassium Carbonate (
) or Potassium Bicarbonate ( )
Critical Reaction Parameters (Optimization Guide)
The following parameters are the primary drivers of yield and purity.
Parameter 1: Solvent Selection
Recommendation: MIBK (Methyl Isobutyl Ketone) or Toluene/Water (Biphasic) .
| Solvent System | Reaction Rate | Impurity Profile | Notes |
| DMF (Dimethylformamide) | Very Fast | High | High polarity accelerates |
| Toluene (Anhydrous) | Moderate | Low | Standard industrial solvent. Requires reflux ( |
| MIBK (Methyl Isobutyl Ketone) | Fast | Low/Moderate | Recommended. Higher boiling point than toluene allows faster kinetics without the decomposition risks of DMF. |
| Ethanol/Water | Slow | Moderate | Green alternative, but solubility of the chloride (CFPB) can be rate-limiting. |
Parameter 2: The "Finkelstein" Catalyst (KI)
Recommendation: Use 0.1 - 0.5 equivalents of Potassium Iodide (KI). Mechanism: The chloride in CFPB is a poor leaving group. KI reacts with CFPB to form the corresponding iodide in situ (Finkelstein reaction). The iodide is a much better leaving group, significantly accelerating the attack by the piperidine nitrogen.
-
Without KI: Reaction time >12 hours; incomplete conversion common.
-
With KI: Reaction time ~3-6 hours; higher conversion.
Parameter 3: Base & Stoichiometry
Recommendation: Potassium Carbonate (
-
Why not NaOH/KOH? Strong hydroxide bases can promote the deprotonation of the tertiary alcohol, leading to competitive O-alkylation or elimination (dehydration).
-
Why Carbonate? It acts as a proton scavenger for the HCl generated during alkylation without being strong enough to deprotonate the alcohol.
Troubleshooting & FAQs
Issue 1: Presence of Dehydration Impurity (HPTP)
Symptom: HPLC shows a peak corresponding to the tetrahydropyridine derivative (loss of water, mass -18). Root Cause:
-
Thermal Stress: Reaction temperature too high (>120°C) for prolonged periods.
-
Acidic Workup: The tertiary benzylic alcohol is extremely sensitive to acid-catalyzed dehydration. Solution:
-
Control pH: During the acidification step (to form the HCl salt), do not drop pH below 3.0 rapidly. Use a controlled addition of HCl in IPA/Methanol.
-
Temperature: If using DMF, switch to MIBK or Toluene to cap the thermal exposure.
Issue 2: Incomplete Conversion (Starting Material Remains)
Symptom: TLC/HPLC shows unreacted Chloride (CFPB) or Piperidine (CPHP). Root Cause:
-
Lack of Catalyst: The alkyl chloride is sluggish.
-
Stirring Efficiency: In biphasic systems (e.g., Toluene/Water), mass transfer is the bottleneck. Solution:
-
Add KI: Add 10 mol% Potassium Iodide.
-
Phase Transfer Catalyst: If using a biphasic solvent, add TBAI (Tetrabutylammonium iodide) to shuttle ions.
Issue 3: "Sticky" Precipitate or Oiling Out
Symptom: Upon adding HCl to crystallize, the product forms a gum instead of a white powder. Root Cause:
-
Solvent Polarity: The solvent mixture is too polar (trapping water) or too non-polar (impurities precipitating with product). Solution:
-
Recrystallization: Use a Methanol/Acetone (1:10) system. Dissolve the crude gum in hot methanol, then slowly add acetone or toluene to induce precipitation.
Visualizing the Process
Diagram 1: Reaction Pathway & Impurity Logic
Figure 1: Synthetic pathway highlighting the critical N-alkylation step and the divergence points for common impurities.
Diagram 2: Troubleshooting Decision Tree
Figure 2: Logical workflow for diagnosing synthetic failures based on experimental observation.
Standardized Experimental Protocol
Objective: Synthesis of Haloperidol (Free Base) & HCl Salt Conversion.
Reagents:
-
4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP): 10.0 g (47 mmol)
-
4-chloro-1-(4-fluorophenyl)butan-1-one (CFPB): 11.3 g (56 mmol, 1.2 eq)
-
Potassium Carbonate (
): 13.0 g (94 mmol, 2.0 eq) -
Potassium Iodide (KI): 0.8 g (4.8 mmol, 0.1 eq)
-
Solvent: MIBK (100 mL) or Toluene (100 mL).
Procedure:
-
Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge CPHP,
, KI, and MIBK. -
Addition: Add CFPB (liquid or low-melting solid) to the suspension.
-
Reaction: Heat the mixture to reflux (~115°C for MIBK). Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the piperidine spot.
-
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, , excess ). Wash the cake with 20 mL MIBK. -
Evaporate the solvent under reduced pressure to obtain the crude free base (often an oil).
-
-
Salt Formation (Purification):
-
Dissolve the crude oil in minimal hot Acetone (~50 mL).
-
Add HCl in Isopropanol (or conc. HCl dropwise) until pH ~3-4.
-
Cool to 0-5°C. White crystals of Haloperidol HCl should precipitate.
-
Filter and wash with cold acetone.
-
References
-
Janssen, P. A. J., et al. "Chemistry and Pharmacology of Haloperidol and Related Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry, vol. 1, no. 3, 1959, pp. 281–297.
-
PubChem. "Haloperidol - Compound Summary."[3] National Library of Medicine.
-
PrepChem. "Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride."[4]
-
Ablordeppey, S. Y., et al. "Identification of a butyrophenone analog as a potential atypical antipsychotic agent."[5] Bioorganic & Medicinal Chemistry, vol. 16, no. 15, 2008.
-
Fang, J., & Gorrod, J. W. "Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite."[6] Toxicology Letters, vol. 59, 1991.[6] (Cited for impurity mechanism)
Sources
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | C21H24ClFNO2+ | CID 6956324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 [sigmaaldrich.com]
- 6. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
assessing the metabolic stability of haloperidol and its analogues.
This guide provides a technical assessment of the metabolic stability of haloperidol and its analogues, designed for researchers in drug discovery and toxicology.
Executive Summary
Metabolic stability is a critical determinant in the safety profile of butyrophenone antipsychotics. While haloperidol remains a clinical standard, its metabolic liability—specifically the formation of neurotoxic pyridinium species—presents a significant challenge. This guide compares the metabolic fate of haloperidol against key analogues (Spiperone, Sila-haloperidol, and Reduced Haloperidol), detailing the mechanistic divergence that dictates their toxicity profiles. We provide a validated protocol for assessing intrinsic clearance (
Mechanistic Background: The Toxicity Switch
The metabolic stability of haloperidol is defined not just by its clearance rate, but by the nature of its metabolites. The core liability lies in the 4-substituted piperidine ring.
-
The HPP+ Pathway (Neurotoxicity): Haloperidol undergoes dehydration (often spontaneous or acid-catalyzed) to form a tetrahydropyridine intermediate (HPTP), which is subsequently oxidized by CYP3A4/CYP2D6 to the pyridinium species HPP+ (Haloperidol Pyridinium).[1]
-
Structural Homology: HPP+ is structurally analogous to MPP+ (1-methyl-4-phenylpyridinium), a potent mitochondrial toxin that causes Parkinsonian symptoms by inhibiting Complex I of the electron transport chain.
-
The "Safety" of Analogues: Analogues that modify the 4-position of the piperidine ring (e.g., Spiperone’s spiro-linkage or Sila-haloperidol’s silicon switch) effectively block this dehydration-oxidation cascade, preventing the formation of the toxic pyridinium cation.
Figure 1: Comparative Metabolic Pathways
This diagram illustrates the divergent pathways between Haloperidol (Toxic Potential) and Sila-haloperidol (Safe Design).
Caption: Divergent metabolic fates. Haloperidol (red) forms the neurotoxic HPP+ via dehydration-oxidation. Sila-haloperidol (green) undergoes ring opening, avoiding pyridinium formation.
Comparative Performance Guide
The following table contrasts the metabolic stability and toxic liabilities of Haloperidol with its primary analogues.
Table 1: Metabolic Stability & Toxicity Profile Comparison
| Compound | Primary Metabolic Route (Human) | Toxic Liability (Pyridinium) | CYP Isoform Dependence | Stability Notes |
| Haloperidol | Glucuronidation (50-60%), Reduction (~25%), CYP Oxidation (15%) | High (Forms HPP+) | CYP3A4 (Major), CYP2D6 (Minor/Inhibitor) | Reversible reduction creates a "reservoir" of parent drug. HPP+ accumulates in brain tissue. |
| Reduced Haloperidol | Back-oxidation to Haloperidol | Moderate (via conversion to Haloperidol) | CYP3A4 (Exclusive for back-oxidation) | Biologically inactive but serves as a prodrug for Haloperidol. High inter-individual variability.[2][3] |
| Spiperone | N-dealkylation, Ketone reduction | Low/Negligible | CYP3A4 | The 4-spiro ring structure prevents the specific dehydration required to form a pyridinium cation. |
| Sila-haloperidol | Piperidine ring opening | None | CYP-mediated (Non-oxidative aromatization) | Silicon substitution prevents aromaticity of the piperidine ring; eliminates HPP+ formation completely. |
| Droperidol | N-dealkylation, Benzimidazolone oxidation | Low | CYP3A4 | Shorter half-life (~2h) than haloperidol reduces chronic accumulation risks. |
Key Technical Insight: The "Metabolic Soft Spot" in Haloperidol is the tertiary alcohol at the 4-position of the piperidine ring. In Spiperone , this is replaced by a spiro-triaza ring, and in Sila-haloperidol , the carbon is replaced by silicon. These structural changes effectively "harden" the molecule against the specific toxicological pathway without necessarily sacrificing D2 receptor affinity.
Experimental Protocol: HLM Metabolic Stability Assay
To objectively assess the stability of these compounds, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures data is comparable across different analogues.
Protocol Design Principles (E-E-A-T):
-
Substrate Concentration (1 µM): Chosen to be below
for most CYP enzymes, ensuring first-order kinetics ( ). -
Protein Concentration (0.5 mg/mL): Optimized to minimize non-specific binding while maintaining sufficient enzyme activity.
-
Control: Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe) must be included to validate microsome activity.
Workflow Diagram
Caption: Step-by-step workflow for determining Intrinsic Clearance (CLint) in Human Liver Microsomes.
Step-by-Step Methodology
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL stock) on ice.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Incubation Mix:
-
Dilute HLM to 0.5 mg/mL in phosphate buffer.
-
Spike with test compound (Haloperidol or Analogue) to a final concentration of 1 µM (using <0.1% DMSO final).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
-
Sampling:
-
At time points
minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (containing an internal standard like Propranolol).
-
-
Processing:
-
Vortex for 1 min, then centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent depletion.
-
-
Calculation:
-
Plot
vs. Time. -
Elimination rate constant
. - .
- .
-
Data Interpretation & Strategic Recommendations
When analyzing the results from the above protocol, use the following benchmarks to categorize the analogues.
| Parameter | Haloperidol (Reference) | Interpretation for Analogues |
| Half-life ( | ~20–40 min | >60 min: Indicates improved metabolic stability (e.g., Sila-haloperidol). <15 min: High clearance, likely requires frequent dosing or depot formulation. |
| Intrinsic Clearance ( | 15–30 µL/min/mg | High (>50): Suggests significant first-pass effect. Low (<10): Good candidate for once-daily oral dosing. |
| Metabolite Profile | HPP+ peak detected | Absence of HPP+: Critical safety advantage. Indicates the analogue avoids the neurotoxic pathway. |
Strategic Recommendation: For drug development programs aiming to improve upon the haloperidol scaffold:
-
Avoid the 4-OH piperidine: This is the metabolic "soft spot" for neurotoxicity.
-
Prioritize Spiro or Silicon substitutions: These maintain the pharmacophore required for D2 antagonism but eliminate the dehydration pathway.
-
Monitor "Back-Oxidation": If developing a reduced metabolite analogue, assess the rate of conversion back to the parent ketone, as this dictates the effective duration of action.
References
-
Involvement of CYP3A4 in reduced haloperidol oxidation. PubMed. [Link]
-
In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange. Drug Metabolism and Disposition. [Link]
-
Neurotoxic pyridinium metabolites of haloperidol are substrates of human organic cation transporters. Drug Metabolism and Disposition. [Link]
-
Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
Sources
Precision Profiling: Identifying and Characterizing Haloperidol Impurities
This guide provides a technical comparison between standard pharmacopeial methods and advanced chromatographic techniques for the impurity profiling of Haloperidol.
Executive Summary
For decades, the purity of Haloperidol—a butyrophenone antipsychotic—has been monitored using robust but time-consuming HPLC methods outlined in the USP and EP. While effective for major process impurities, these methods often lack the sensitivity required to detect trace oxidative degradants (N-oxides) or resolve structurally similar isomers at high throughput.
This guide compares the Standard Pharmacopeial Method (HPLC-UV) against an Advanced Stability-Indicating Protocol (UPLC-MS/MS) . Experimental data indicates that the advanced protocol reduces analysis time by >70% while improving sensitivity for genotoxic and oxidative impurities by an order of magnitude.
Part 1: The Impurity Landscape
Haloperidol impurities stem from two distinct sources: the alkylation synthesis process and stress-induced degradation (oxidation/hydrolysis).
Table 1: Key Haloperidol Impurities (EP/USP Designations)
| Impurity Name | EP / USP Designation | Chemical Identity | Origin | Criticality |
| Dechloro Haloperidol | EP Impurity A | 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one | Process (Synthesis) | Potential toxicity |
| Ortho-Fluoro Analog | EP Impurity B / USP RC B | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | Process (Isomer) | Hard to resolve |
| Ethyl Analog | EP Impurity C | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one | Process | Side reaction |
| Bis-Compound | EP Impurity D / USP RC A | 4,4'-Bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone | Process (Over-alkylation) | High molecular weight |
| Haloperidol N-Oxide | Non-Pharmacopeial* | cis- and trans-Haloperidol N-oxide | Degradation (Oxidative) | Stability Indicator |
*Note: N-oxides are critical stability indicators often missed by older UV methods due to lack of chromophore change or co-elution.
Part 2: Comparative Methodologies
The Standard: USP/EP HPLC Method
The pharmacopeial method relies on isocratic or simple gradient elution using a standard C18 column. It is robust but suffers from long run times and solvent consumption.
-
Column: L1 packing (C18), 5 µm, 4.6 mm x 15 cm.
-
Mobile Phase: Methanol : Phosphate Buffer (pH 4.0).
-
Detection: UV at 245–254 nm.
-
Limitation: The "Bis-Compound" (Impurity D) is highly retained, often requiring run times exceeding 30 minutes to elute.
The Challenger: Advanced UPLC-MS/MS Protocol
This method utilizes sub-2-micron particle technology and Mass Spectrometry to achieve rapid separation and definitive identification of unknown degradants.
Detailed Protocol
-
System: UHPLC coupled with Triple Quadrupole MS (ESI+).
-
Column: BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp: 35°C.
Gradient Program:
-
0.0 min: 90% A / 10% B
-
1.0 min: 90% A / 10% B
-
4.0 min: 40% A / 60% B (Ramp)
-
5.5 min: 10% A / 90% B (Flush)
-
7.0 min: 90% A / 10% B (Re-equilibrate)
MS Parameters:
-
Source: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
MRM Transitions:
-
Haloperidol: 376.1
165.1 (Quant), 376.1 123.1 (Qual). -
N-Oxides: 392.1
376.1 (Loss of Oxygen).
-
Part 3: Comparative Performance Data
The following data contrasts the performance of the standard USP method against the Advanced UPLC protocol.
Table 2: Performance Metrics
| Metric | USP/EP HPLC Method | Advanced UPLC-MS/MS | Improvement |
| Run Time | ~30 - 40 minutes | 7.0 minutes | 5x Faster |
| Resolution (Imp B vs Haloperidol) | ~1.5 - 2.0 | > 3.0 | Superior Separation |
| LOD (Limit of Detection) | ~0.5 µg/mL (UV) | ~0.001 µg/mL (1 ng/mL) | 500x More Sensitive |
| Solvent Consumption | ~30 mL per run | ~3 mL per run | 90% Reduction |
| Specificity | Retention Time only | RT + Mass Fingerprint | Definitive ID |
Causality Analysis
-
Why UPLC is faster: The 1.7 µm particle size increases the number of theoretical plates (
), allowing for shorter columns (100mm vs 250mm) without losing resolution. -
Why MS is required for N-oxides: Oxidative impurities often have similar UV absorption profiles to the parent drug. MS detects the specific mass shift (+16 Da), providing specificity that UV absorbance cannot.
Part 4: Visualization of Impurity Profiling Workflow
The following diagram illustrates the decision logic for characterizing impurities, distinguishing between known process impurities and unknown degradants.
Figure 1: Decision matrix for isolating and characterizing haloperidol impurities, integrating pharmacopeial standards with MS-driven elucidation.
References
-
United States Pharmacopeia (USP). Haloperidol Monograph: Organic Impurities.[3] USP-NF 2025. Link
-
European Pharmacopoeia (Ph.[4] Eur.). Haloperidol: Impurities A, B, C, D. 11th Edition. Link
-
Chodankar, R., et al. "Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies." Indian Journal of Pharmaceutical Sciences, 2024. Link
-
Siva Selva Kumar, M., & Ramanathan, M. "Fast and Sensitive Validated Method for Quantitation of Haloperidol in Human Plasma Using Ultra Performance Liquid Chromatography (UPLC) with Diode Array Detection." World Journal of Pharmaceutical Research, 2016. Link
-
Waters Corporation. "Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis." Application Note, 2025.[5][6] Link
Sources
- 1. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LCMS/MS [euchembioj.com]
- 2. wjpr.net [wjpr.net]
- 3. Haloperidol Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. Haloperidol EP Impurity B (Haloperidol USP Related Compoun… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Bioisosteric Replacement of the Fluorophenyl Group in Haloperidol Analogues: A Comparative Guide
Executive Summary: The Haloperidol Pharmacophore Dilemma
Audience: Medicinal Chemists, Neuropharmacologists, and Drug Safety Officers.
Haloperidol remains a benchmark in antipsychotic therapy due to its potent dopamine D2 receptor antagonism (
-
Extrapyramidal Symptoms (EPS): Driven by "fast-on/slow-off" binding kinetics at the D2 receptor.[1]
-
Metabolic Neurotoxicity: The specific topology of the fluorophenyl group facilitates the formation of HPP+ (a pyridinium metabolite structurally analogous to the neurotoxin MPP+), implicated in irreversible motor side effects.
This guide analyzes bioisosteric strategies to replace the
Comparative Performance Analysis
The following table synthesizes Structure-Activity Relationship (SAR) data, contrasting the native haloperidol structure with key bioisosteric analogues.
Table 1: Bioisosteric Impact on Potency and Safety Profiles
| Analogue Class | Substituent ( | D2 Affinity ( | 5-HT2A Affinity ( | Metabolic Liability (HPP+ Formation) | hERG Inhibition Risk |
| Standard | 0.9 - 1.2 | ~120 | High (Precursor to HPP+) | High ( | |
| Heterocyclic | 2-Thienyl | 2.5 - 5.0 | ~150 | Low (Ring opens/oxidizes differently) | Moderate |
| Aliphatic | Cyclohexyl | > 1000 | > 5000 | Null | Low |
| Substituted | 5.0 - 10.0 | ~200 | Moderate (Benzylic oxidation) | Moderate | |
| Fused Ring | 2-Naphthyl | 15 - 30 | < 50 | Low (Steric hindrance) | High |
| Modified Linker | Benzothiazole* | 40 - 50 | ~25 | Null (Scaffold hopping) | Low |
> Note: Benzothiazole data refers to analogues like SYA-013 where the entire butyrophenone tail is modified, demonstrating a successful "scaffold hop" to improve the D2/5-HT2A ratio.
Key SAR Insights:
-
Aromaticity is Essential: The drastic loss of affinity in the Cyclohexyl analogue confirms that the D2 receptor's "surface-exposed binding pocket" (SEBP) requires a
-electron system for stacking interactions (likely with Trp100 or Phe110). -
The Thiophene Sweet Spot: The 2-Thienyl bioisostere retains significant D2 affinity due to its similar electron density and planarity to phenyl, but it alters the metabolic pathway, reducing the formation of the specific pyridinium species (HPP+).
-
Kinetic Tuning: Substituents that reduce D2 affinity slightly (like the
-Tolyl group) often shift the binding kinetics toward a "faster-off" profile, theoretically reducing EPS liability while maintaining antipsychotic efficacy.
Deep Dive: The Metabolic Neurotoxicity Mechanism
The primary driver for replacing the fluorophenyl group is not just receptor kinetics, but the prevention of neurotoxic metabolite formation.
Mechanism of HPP+ Formation
Haloperidol undergoes a specific biotransformation sequence.[3] The
-
Oxidation/Dehydration: Haloperidol is converted to HPTP (Haloperidol-derived tetrahydropyridine).[3][4]
-
Aromatization: HPTP is oxidized (likely by CYP3A4/Mitochondrial MAO) to HPP+ (Haloperidol pyridinium).
-
Toxicity: HPP+ accumulates in dopaminergic neurons, inhibiting mitochondrial Complex I, similar to the MPTP/MPP+ mechanism in Parkinson's disease.
Bioisosteric Intervention: Replacing the phenyl ring with a Thiophene or Benzothiazole prevents the stabilization of the pyridinium cation or alters the substrate fit for the oxidizing enzymes, effectively "switching off" this toxic pathway.
Visualization: Metabolic Fate & SAR Logic
Figure 1: Comparative metabolic fates. The red path indicates the generation of neurotoxic HPP+ from Haloperidol. The green path shows how Thiophene replacement avoids this toxicophore while retaining activity.
Experimental Protocols
Protocol A: Synthesis of Thiophene-Analogue (2-Thienyl-Butyrophenone Derivative)
Rationale: This protocol utilizes the alkylation of the secondary amine (piperidine moiety) with a specific alkyl halide, a standard method for diversifying the butyrophenone tail.
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine (0.01 mol)
-
4-chloro-1-(2-thienyl)butan-1-one (0.012 mol) [Replaces the fluorophenyl ketone]
-
Potassium Carbonate (
, anhydrous) -
Potassium Iodide (KI, catalytic amount)
-
Solvent: DMF or Toluene/MIBK
Step-by-Step Workflow:
-
Activation: In a 100 mL round-bottom flask, suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (2.11 g) and
(2.0 g) in 30 mL of DMF. Stir at room temperature for 30 minutes. -
Alkylation: Add 4-chloro-1-(2-thienyl)butan-1-one (2.26 g) and a crystal of KI.
-
Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Work-up: Pour the reaction mixture into ice-cold water (150 mL). extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). -
Validation: Confirm structure via
H-NMR (look for thiophene protons at 7.1-7.7 ppm) and Mass Spectrometry.
Protocol B: HPP+ Detection Assay (Metabolic Stability)
Rationale: To verify if the new analogue avoids pyridinium formation.
-
Incubation: Incubate the test compound (10
M) with Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4) with an NADPH-regenerating system. -
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Target: Monitor for the specific
transition corresponding to the pyridinium species of the analogue. -
Comparison: Run Haloperidol as a positive control (expect distinct HPP+ peak).
-
References
-
Castagnoli, N., et al. (2013). Brain Levels of the Neurotoxic Pyridinium Metabolite HPP+ and Extrapyramidal Symptoms in Haloperidol-Treated Mice. Neurotoxicology.
-
Kaczor, A. A., et al. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry.
-
Ablordeppey, S. Y., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry.
-
Zhang, Y., et al. (2004). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry.
-
Recanatini, M., et al. (2005). hERG blocking potential of haloperidol analogues: A 3D-QSAR study. ChemMedChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Fluorophenylglycine in the urine of baboons treated with HPTP, the tetrahydropyridine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS No. 57390-39-3). As a halogenated aromatic compound, this substance requires stringent safety measures to mitigate potential risks to laboratory personnel and the environment. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.
Understanding the Compound: A Prerequisite for Safety
Key Structural Features and Inferred Hazards:
-
Halogenated Aromatic Rings: The presence of chlorine and fluorine atoms on the benzene rings suggests potential for skin, eye, and respiratory irritation.[4][5] Halogenated solvents can cause varying degrees of eye irritation, from mild to severe.
-
Organic Compound: Like many organic substances, it is likely to be combustible and may be toxic upon inhalation or ingestion.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>500 mL) or during procedures with a high risk of splashing.[6] | The aromatic and halogenated nature of the compound suggests it can be a serious eye irritant.[4][5] Standard safety glasses are insufficient to protect against splashes. |
| Hand Protection | Heavier nitrile gloves are recommended for prolonged or repeated contact. For tasks with incidental contact, standard nitrile gloves are acceptable but should be changed immediately upon contamination.[7] | Halogenated compounds can penetrate standard laboratory gloves over time. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat is required.[6] An additional chemically resistant apron should be worn when there is a significant risk of splashing. | Protects the skin from accidental contact and provides a barrier against potential flammability. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] | The volatility of this compound is not fully characterized, and inhalation of vapors from halogenated organic compounds can be toxic.[3] |
PPE Selection and Donning/Doffing Workflow
To ensure maximum protection, a systematic approach to PPE selection and use is essential.
Caption: PPE Workflow from task assessment to post-handling safety.
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8] The recommended storage temperature is 2-8°C.[2]
-
Ensure the container is tightly closed and clearly labeled with the chemical name and associated hazards.[8]
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] Have appropriate spill cleanup materials on hand.
-
Fume Hood Usage: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent the release of vapors into the laboratory.[3]
-
Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools when handling the container.[4]
-
Personal Hygiene: Avoid contact with skin and eyes.[5][9] Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly after handling.[7][10]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[4][9]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into a sealed, labeled container for proper waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel and safety officers.
-
If the compound is flammable, eliminate all ignition sources.
-
Close the laboratory doors to contain vapors.[8]
-
Allow only trained personnel with appropriate respiratory protection to re-enter and clean the spill.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][9] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination.
Waste Segregation and Collection:
-
Halogenated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12]
-
Container Management:
-
Use only approved, leak-proof containers with screw-top caps.[11]
-
The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "Waste: this compound".[8][12] Do not use abbreviations.[8]
-
Keep the waste container closed at all times, except when adding waste.[8][12]
-
Store the waste container in a secondary containment bin within a well-ventilated area.
-
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of halogenated waste.
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3][8][12]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every step of the handling and disposal process, we can ensure a safe laboratory environment for all personnel. This guide serves as a foundational document; always consult your institution's specific safety guidelines and chemical hygiene plan.
References
- Braun Research Group.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- U.S. Environmental Protection Agency.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Cornell EHS. 7.2 Organic Solvents.
- Global Substance Registration System. This compound.
- PSFC.
- Pharmaffiliates. CAS No : 57390-39-3 | Product Name : this compound.
- Inxight Drugs. This compound.
- Thermo Fisher Scientific.
- HPE Support. Safety Guidelines for Handling Chemicals.
- Acros Organics.
- Sigma-Aldrich.
- Fisher Scientific.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. support.hpe.com [support.hpe.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
